

Dechloro Perphenazine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Dechloro perphenazine

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An In-depth Exploration of the Chemical Structure, Properties, and Putative Biological Profile of a Key Perphenazine Analogue

Introduction

Dechloro perphenazine, known chemically as 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol, is a significant analogue and a specified impurity of the potent antipsychotic drug, perphenazine.^{[1][2]} As a dechlorinated derivative, it shares the core phenothiazine structure responsible for the therapeutic effects of this class of drugs, yet the absence of the chlorine atom on the phenothiazine ring system may subtly alter its physicochemical and pharmacological properties. This guide provides a detailed technical overview of **dechloro perphenazine**, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical characteristics, inferred pharmacological profile, and relevant methodologies for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

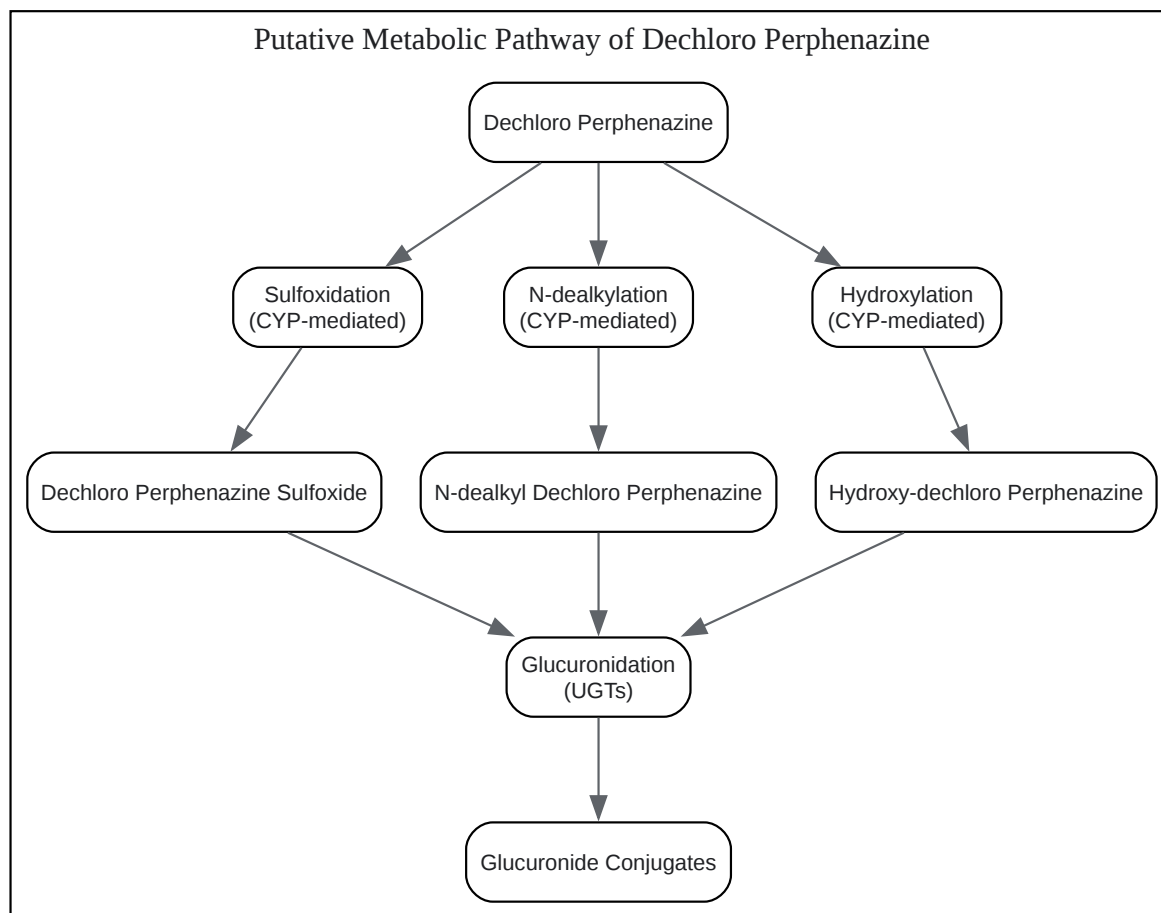
Dechloro perphenazine is structurally characterized by a phenothiazine nucleus linked via a propyl chain to a piperazine ring, which in turn is substituted with a hydroxyethyl group.^[1] The key distinction from its parent compound, perphenazine, is the absence of a chlorine atom at the 2-position of the phenothiazine ring.^[3]

Below is a summary of its key chemical and physical properties:

Property	Value	Source(s)
IUPAC Name	2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol	[1] [2]
Synonyms	Dechloro perphenazine, Perphenazine related compound B, Perphenazine specified impurity B	[1]
CAS Number	3533-97-9	[1]
Molecular Formula	C21H27N3OS	[1] [2]
Molecular Weight	369.53 g/mol	[1] [2]
Appearance	Solid powder	[1]
Purity	>98% (commercially available)	[1]
Storage	Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term	[1]

Structural Visualization

The chemical structure of **dechloro perphenazine** can be visualized as follows:



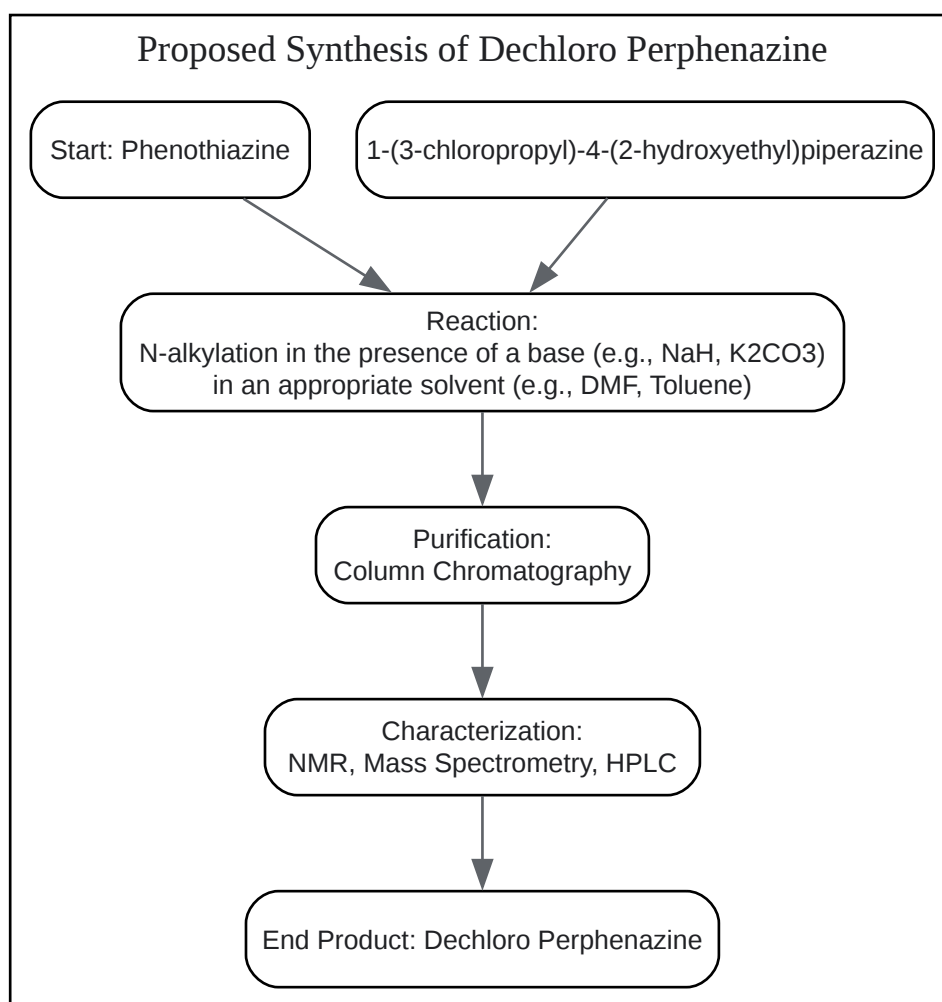
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Caption: Inferred metabolic pathways of **dechloro perphenazine**.

Experimental Methodologies

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for **dechloro perphenazine** is not readily available, a plausible synthetic route can be devised based on established methods for the N-alkylation of phenothiazines. [2][4][5] A general workflow would involve the reaction of phenothiazine with a suitable alkylating agent containing the piperazine-ethanol moiety.



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Caption: A proposed workflow for the synthesis of **dechloro perphenazine**.

Step-by-Step Protocol (Hypothetical):

- **Reactant Preparation:** Dissolve phenothiazine in a suitable anhydrous solvent such as dimethylformamide (DMF) or toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the nitrogen of the phenothiazine ring.

- Alkylation: Slowly add a solution of 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine in the same solvent to the reaction mixture.
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and stir for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure **dechloro perphenazine**.
- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry, and assess its purity by high-performance liquid chromatography (HPLC).

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method can be developed for the identification and quantification of **dechloro perphenazine**, adapting protocols used for perphenazine and other phenothiazine derivatives.

[6][7][8] Instrumentation and Conditions (Suggested Starting Point):

- HPLC System: An HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from related impurities.
- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 254 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.

Step-by-Step Protocol:

- Standard Preparation: Prepare a stock solution of **dechloro perphenazine** reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the sample containing **dechloro perphenazine** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.
- Quantification: Identify the **dechloro perphenazine** peak based on its retention time compared to the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of **dechloro perphenazine** in the sample by interpolating its peak area on the calibration curve.

Conclusion

Dechloro perphenazine represents an important molecule for researchers in the fields of medicinal chemistry, pharmacology, and drug development. As a close structural analogue and impurity of perphenazine, a thorough understanding of its chemical and physical properties, as well as its potential biological activity, is crucial. This technical guide provides a foundational understanding of **dechloro perphenazine**, offering insights into its structure, properties, and methodologies for its synthesis and analysis. Further dedicated research is warranted to fully elucidate its pharmacological and metabolic profile, which will contribute to a more comprehensive understanding of the structure-activity relationships within the phenothiazine class of compounds.

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